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Compound of Interest

N-(4-bromophenyl)-3-
Compound Name:
chlorobenzamide

CAS No.: 158525-83-8

Cat. No.: B183415

Get Quote

\\

Technical Guide: N-(4-bromophenyl)-3-
chlorobenzamide
Compound Identity & Physicochemical Profile

N-(4-bromophenyl)-3-chlorobenzamide is a lipophilic bis-halogenated diaryl amide. It
functions primarily as a chemical probe or intermediate in the synthesis of pharmacological
agents targeting chitin synthesis or specific kinase pathways.

Chemical Structure & Identifiers
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Property Detail

IUPAC Name N-(4-bromophenyl)-3-chlorobenzamide
Molecular Formula C13HoBrCINO

Molecular Weight 310.57 g/mol

Core Scaffold Benzanilide (Diphenylamide)

Key Substituents 3-Chloro (meta-benzoyl), 4-Bromo (para-aniline)

Note: Specific CAS for this isomer is library-
CAS Registry (Analog) dependent.[1][2] Related: 7461-40-7 (4-Cl
isomer), 66569-05-9 (2-Cl isomer).

Predicted Physicochemical Properties

Data derived from structure-property relationship (SPR) models of closely related bis-
halogenated benzanilides.

Parameter Value (Predicted/Range) Interpretation
Highly lipophilic; poor aqueous
LogP (Lipophilicity) 3.9-46 J y Pop P g
solubility.
_ _ High thermal stability in solid
Melting Point 150 — 180°C
state.
) Non-ionizable in physiological
pKa (Amide NH) > 14
pH range (1-10).
Topological Polar Surface Area 001 A2 High membrane permeability
(TPSA) ' potential.

Synthesis & Structural Validation

To ensure data integrity in solubility studies, the compound must be synthesized with high
purity (>98%). The standard synthesis utilizes a Schotten-Baumann reaction or anhydrous
amide coupling.
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Synthesis Workflow (Graphviz)

3-Chlorobenzoyl Chloride

B Reaction Mixture 2-4 hrs

(DCM/Pyridine, 0°C to RT)

o Acid Wash (1M HCI) Yield >85% | N-(4-bromophenyl)-3-chlorobenzamide
& Recrystallization (EtOH) = (White Solid)

4-Bromoaniline

Click to download full resolution via product page

Caption: Standard synthesis via nucleophilic acyl substitution. The base (Pyridine/TEA)
neutralizes the HCI byproduct to drive the reaction forward.

Solubility Profile

Due to the high LogP (>3.9) and rigid aromatic structure, this compound exhibits Class II/IV
behavior (Low Solubility) in the Biopharmaceutics Classification System (BCS).

Solvent Compatibility Table

. . . Usage
Solvent Solubility Rating Estimated Conc. .
Recommendation
Not suitable for stock
Water (pH 7.4) Insoluble <1 puM (< 0.3 pg/mL) )
solutions.
) Preferred vehicle for
DMSO High >50 mM ) )
biological assays.
Requires warming;
Ethanol Moderate 10-25mM may precipitate upon
cooling.
Alternative to DMSO
DMF High > 50 mM for chemical

synthesis.

No ionization benefit
0.1M HCI / NaOH Insoluble <1uM due to lack of
basic/acidic centers.
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Protocol: Thermodynamic Solubility Determination

Use this protocol to establish the exact solubility limit for your specific batch.

Preparation: Add excess solid compound (~2 mg) to 1 mL of the target solvent (e.g., PBS pH
7.4) in a glass vial.

Equilibration: Shake at 25°C for 24 hours.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 um PVDF filter
(avoid nylon, which binds benzamides).

Quantification: Analyze the supernatant via HPLC-UV (254 nm).
o Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.
o Column: C18 Reverse Phase.

Stability Assessment

Stability Logic

The benzamide linkage is chemically robust. However, the halogen substituents introduce
specific vulnerabilities under stress conditions.

e Hydrolytic Stability: The amide bond is stable at neutral pH. Hydrolysis requires extreme
conditions (e.g., 6M HCI reflux or 1M NaOH at >80°C).

e Photostability: The C-Br bond is the weak link. Exposure to UV light can cause homolytic
cleavage, leading to debromination (formation of N-phenyl-3-chlorobenzamide) or radical
polymerization.

o Thermal Stability: Stable in solid state up to the melting point.

Degradation Pathways (Graphviz)
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Caption: Primary degradation routes. Hydrolysis yields the parent acid and aniline. Photolysis
attacks the C-Br bond.

Forced Degradation Protocol (Stress Testing)

To validate stability for formulations, perform the following stress tests:

Stress Condition Duration Expected Result Analytical Action
Acid (0.1 N HCI, RT) 24 Hours < 1% Degradation None required.
Base (0.1 N NaOH, ) )
RT) 24 Hours < 1% Degradation None required.
o _ Monitor for N-oxide
Oxidation (3% H202) 4 Hours < 5% Degradation )
formation (rare).
Protect from light;
UV Light (ICH Q1B) 24 Hours High Risk monitor for
debrominated peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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